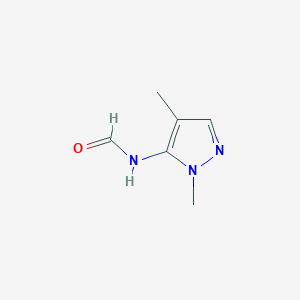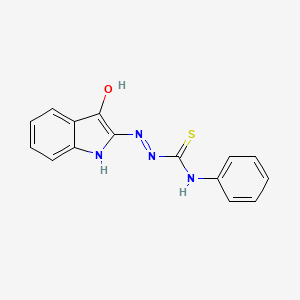
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with multiple functional groups, including carboxyvinyl, dihydroxyphenyl, and hydroxybenzofuran moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the benzofuran core, followed by the introduction of the carboxyvinyl and dihydroxyphenyl groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.
化学反应分析
Types of Reactions
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
科学研究应用
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, owing to its unique structure and biological activity.
Industry: The compound is employed in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
作用机制
The mechanism of action of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Adapalene Related Compound E: Utilized in pharmaceutical research.
Uniqueness
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.
属性
分子式 |
C18H12O8 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
5-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-11-3-2-9(7-12(11)20)16-15(18(24)25)10-5-8(1-4-14(22)23)6-13(21)17(10)26-16/h1-7,19-21H,(H,22,23)(H,24,25)/b4-1+ |
InChI 键 |
DXGDWGCYKJCUHN-DAFODLJHSA-N |
手性 SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)/C=C/C(=O)O)O)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)C=CC(=O)O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)


![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)




![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)

